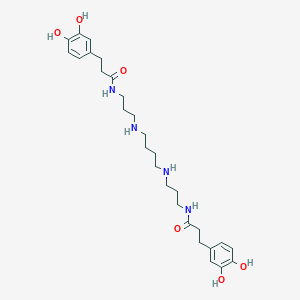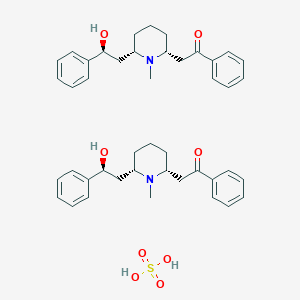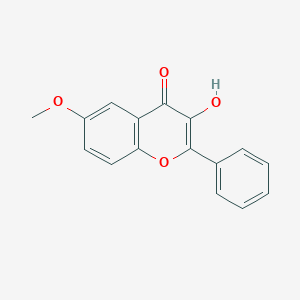
3-Hydroxy-6-methoxyflavone
Übersicht
Beschreibung
3-Hydroxy-6-methoxyflavone is a type of flavonol, a class of flavonoids . It is also known as 6-Methoxyflavonol . Flavonoids are polyphenolic secondary metabolites usually produced by plants adapting to changing ecological environments over a long period of time .
Synthesis Analysis
Flavone analogs have been successfully synthesized for studies towards anti-dengue activity . The introduction of electron-withdrawing groups on ring B such as Br or NO2 enhanced the activity significantly . The utilization of isoflavones and flavonoids as substrates by fungi and actinomycetes for biotransformation through hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation reactions has been described .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-6-methoxyflavone consists of a C16H12O4 formula . The molecular optimization, electronic and vibrational spectral calculations have been carried out for similar compounds .Chemical Reactions Analysis
The biotransformation of isoflavones and flavonoids by fungi and actinomycetes through various reactions such as hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation to obtain rare and highly active biofunctional derivatives has been reported .Physical And Chemical Properties Analysis
3-Hydroxy-6-methoxyflavone has a molecular weight of 268.26 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 446.6±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Antiviral Properties
3-Hydroxy-6-methoxyflavone derivatives have demonstrated significant antiviral activities. A study highlighted the antiviral potency of 4'-Hydroxy-3-methoxyflavones against picornaviruses, including poliomyelitis and rhinoviruses. The structure-activity relationship indicated that specific structural features, such as 4'-hydroxyl and 3-methoxyl groups, are crucial for high antiviral activity. One compound, 4',7-dihydroxy-3-methoxy-5,6-dimethylflavone, showed particularly high therapeutic indices against poliovirus type 1 and rhinovirus type 15 (De Meyer et al., 1991).
Chemotherapeutic Potential
Recent research has identified new polymethoxyflavones, including derivatives of 3-Hydroxy-6-methoxyflavone, from the plant Hottonia palustris. These compounds were found to inhibit DNA biosynthesis in an oral squamous carcinoma cell line, indicating potential chemotherapeutic applications (Strawa et al., 2022).
Cancer Chemoprevention
Methoxyflavones, a category that includes 3-Hydroxy-6-methoxyflavone, have been identified as promising cancer chemopreventive agents. Their biological effects in mammalian cell systems suggest a potential role in human health and disease management (Lee et al., 2008).
HIV-1 Reverse Transcriptase Inhibitors
A study on methoxyflavones from Marcetia taxifolia revealed that these compounds, including 3-Hydroxy-6-methoxyflavone analogs, showed inhibitory activity against HIV-1 reverse transcriptase. This suggests their potential use in HIV-1 treatment (Ortega et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-hydroxy-6-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-11-7-8-13-12(9-11)14(17)15(18)16(20-13)10-5-3-2-4-6-10/h2-9,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGURJSOPVFCIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350947 | |
| Record name | 6-Methoxyflavonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-6-methoxyflavone | |
CAS RN |
93176-00-2 | |
| Record name | 6-Methoxyflavonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B190278.png)
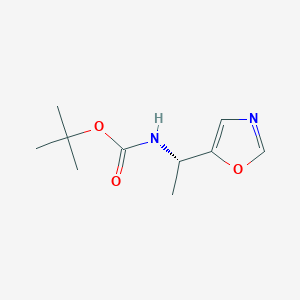
![1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea](/img/structure/B190282.png)
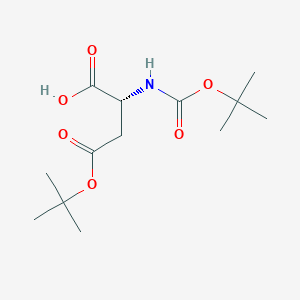
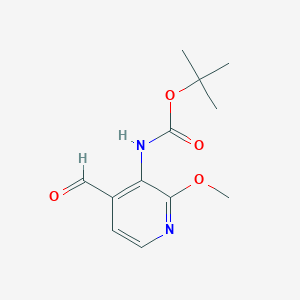
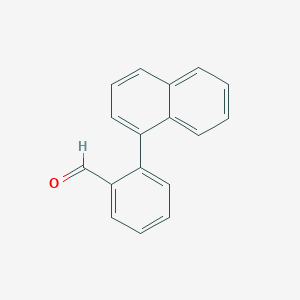
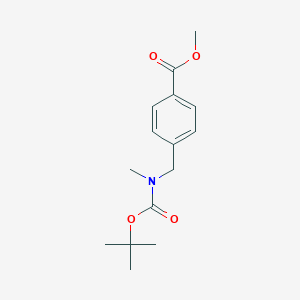
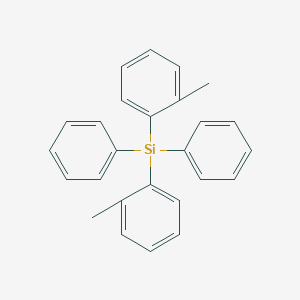
![[(Benzothiazol-2-yl)sulfinyl]acetonitrile](/img/structure/B190299.png)
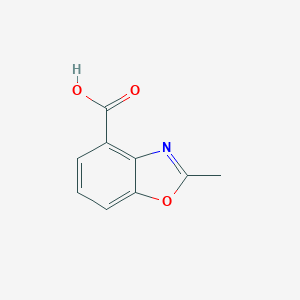
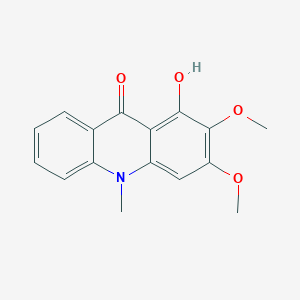
![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)
